molecular formula C13H18N2O B1599463 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde CAS No. 439691-80-2

4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde

Cat. No.: B1599463
CAS No.: 439691-80-2
M. Wt: 218.29 g/mol
InChI Key: DJJFKXUSAXIMLS-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol It is characterized by the presence of a benzaldehyde group attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid-binding agent and a chlorate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.

    Reduction: 4-[(4-Methylpiperazin-1-yl)methyl]benzyl alcohol.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde serves as a versatile building block in the synthesis of biologically active compounds. Its structural features allow it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Synthesis of Bioactive Compounds

Numerous studies have utilized this compound as a precursor in synthesizing other pharmacologically relevant molecules. For example, it has been involved in the synthesis of novel oxindole derivatives, which have shown promising cytotoxic activity against cancer cell lines .

Compound NameReaction TypeYieldBiological Activity
3-(4-((4-methylpiperazin-1-yl)methyl)benzylidene)indolin-2-oneCondensation38%Anticancer activity
4-(bromomethyl)benzonitrileNucleophilic substitution50%Intermediate for further modifications

Interaction Studies

Research indicates that compounds containing piperazine rings, such as this compound, often exhibit diverse pharmacological effects, including anti-tumor and anti-inflammatory activities. These interactions are typically assessed through binding affinity studies against various receptors and enzymes.

Biological Research Applications

The compound's potential extends beyond drug synthesis into biological research, where it is used to explore mechanisms of action for various therapeutic agents.

Anticancer Research

Recent studies have highlighted the efficacy of derivatives synthesized from this compound in targeting cervical cancer cells. These derivatives demonstrated significant antiproliferative effects while exhibiting lower toxicity to normal cells, indicating their potential as effective anticancer agents .

Neuropharmacology

Given the presence of the piperazine moiety, this compound is also being investigated for its neuropharmacological properties. Piperazine derivatives are known to interact with serotonin receptors, suggesting that this compound could be explored for developing treatments for mood disorders and anxiety .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, including:

  • Reductive Amination : This involves the reaction of benzaldehyde with piperazine derivatives under reducing conditions.
  • Nucleophilic Substitution : Utilizing halogenated benzene derivatives followed by nucleophilic attack from piperazine.

These synthetic routes are critical for producing the compound efficiently and obtaining high yields necessary for further research and application.

Mechanism of Action

The mechanism of action of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is unique due to its specific structural features, such as the presence of both a benzaldehyde group and a piperazine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.3 g/mol. It features a benzaldehyde functional group attached to a piperazine moiety, specifically a 4-methylpiperazine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as it shares structural similarities with known pharmacophores.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 439691-80-2
  • Molecular Weight : 218.3 g/mol
  • Appearance : Yellow solid

Table 1: Chemical Identifiers

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O
InChI KeyDJJFKXUSAXIMLS-UHFFFAOYSA-N
Synonyms4-(4-methylpiperazin-1-yl)methylbenzaldehyde, 1-(4-formylbenzyl)-4-methylpiperazine

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit various pharmacological effects due to its structural characteristics. Compounds containing piperazine rings are often associated with diverse biological activities, including:

  • Antitumor Activity : Structural analogs have shown promise in inhibiting tumor growth in various cancer models.
  • Antimicrobial Properties : The compound may possess activity against certain bacterial strains, making it a candidate for antibiotic development.

Comparative Analysis with Similar Compounds

The unique combination of a piperazine moiety with a benzaldehyde group may confer distinct biological properties compared to similar compounds. Below is a comparative analysis of select compounds:

Compound NameStructure DescriptionUnique Features
4-(Pyrrolidin-1-yl)benzaldehyde Contains a pyrrolidine ring instead of piperazineInfluences pharmacokinetics
3-Methyl-4-(4-methylpiperazin-1-yl)benzaldehyde Methyl substitution at the meta positionAlters receptor interactions
4-(Phenylpiperazin-1-yl)benzaldehyde Features a phenyl groupEnhances lipophilicity and receptor binding

Antitumor Activity

Recent research has highlighted the potential of piperazine derivatives in cancer therapy. For instance, compounds structurally related to this compound have been evaluated for their efficacy against various cancer cell lines. In one study, derivatives showed IC50 values in the nanomolar range against specific tumor types, indicating strong antiproliferative effects.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways, leading to altered cell proliferation and survival.

Q & A

Q. Basic: What are the standard synthetic routes for 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, and how do reaction conditions influence yield?

Answer :
The compound is typically synthesized via reductive amination or nucleophilic substitution. A common method involves reacting 4-(bromomethyl)benzaldehyde with 1-methylpiperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Evidence from two protocols shows yields ranging from 44.63% (chloroform-d, 1H NMR validation) to 88% (using optimized solvent/base combinations) . Lower yields (e.g., 44.63%) may arise from incomplete substitution or side reactions, while higher yields (88%) are achieved with prolonged reflux (36–48 hours) and stoichiometric control of reagents.

Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer :
Key techniques include:

  • 1H/13C NMR : Distinct signals for the aldehyde proton (δ ~9.97 ppm, singlet) and piperazinyl methyl group (δ ~2.25 ppm, singlet). Splitting patterns for the benzaldehyde aromatic protons (δ 7.82–7.50 ppm, doublets) confirm regiochemistry .
  • HRMS : A molecular ion peak at m/z 219.14938 ([M+H]⁺) validates the molecular formula (C₁₃H₁₈N₂O) .
  • LC-MS : Used to monitor reaction progress and purity (>95%) in real time .

Q. Advanced: How can researchers resolve contradictory synthetic yields reported in the literature?

Answer :
Yield discrepancies (e.g., 44.63% vs. 88%) arise from variables such as:

  • Solvent polarity : DMF enhances nucleophilicity of 1-methylpiperazine compared to THF or chloroform .
  • Base selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating intermediates .
  • Temperature : Prolonged reflux (e.g., 36 hours) improves conversion rates but risks aldehyde oxidation .
    Methodological recommendation : Conduct a Design of Experiments (DoE) to optimize solvent/base/temperature interactions, followed by LC-MS monitoring to identify side products .

Q. Advanced: What strategies are effective for incorporating this compound into bioactive heterocycles?

Answer :
The aldehyde group enables condensation reactions to form pharmacologically relevant scaffolds:

  • Schiff bases : React with hydrazines (e.g., 4-methoxyphenylhydrazine) to yield hydrazones, which show anticancer activity (e.g., QH-03 derivative, 45.2% yield) .
  • Triazine derivatives : Condensation with guanidine forms 3,4-dihydro-1,3,5-triazin-2(1H)-ones, validated by 1H NMR (δ 5.53 ppm, singlet for triazine proton) .
  • Chalcone analogs : Michael addition with ketones generates α,β-unsaturated carbonyl systems for cytotoxicity studies .

Q. Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic attacks?

Answer :

  • DFT calculations : Model the electron density of the aldehyde carbon to predict nucleophilic attack susceptibility. The electron-withdrawing piperazinyl group enhances electrophilicity at the aldehyde site.
  • Molecular docking : Assess interactions with biological targets (e.g., REV-ERBβ in cancer studies) by simulating binding conformations of derivatives .
  • Solvent effects : Use COSMO-RS simulations to evaluate solvent polarity’s impact on reaction barriers, aligning with experimental yield data .

Q. Advanced: What analytical challenges arise in distinguishing this compound from its structural analogs?

Answer :

  • Regioisomer discrimination : Analogues like 3-(4-methylpiperazin-1-yl)benzaldehyde (CAS 628325-62-2) require high-resolution MS and NOESY NMR to confirm substitution patterns .
  • Degradation products : Monitor for oxidation of the aldehyde to carboxylic acid derivatives (e.g., 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, CAS 106261-48-7) via LC-MS and IR spectroscopy .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves ambiguous stereochemistry in derivatives .

Q. Advanced: How does the compound’s piperazinyl moiety influence its physicochemical properties and bioactivity?

Answer :

  • Solubility : The basic piperazinyl nitrogen improves aqueous solubility at physiological pH, critical for in vitro assays .
  • Metabolic stability : Methylation at the piperazine 4-position reduces CYP450-mediated oxidation compared to unsubstituted analogs .
  • Target engagement : The moiety facilitates hydrogen bonding with kinase ATP pockets (e.g., in triazolopyridine derivatives) .

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12/h2-5,11H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJFKXUSAXIMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428218
Record name 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439691-80-2
Record name 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde

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